{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-CHLORO-2-METHOXYBENZOATE
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Overview
Description
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-CHLORO-2-METHOXYBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including a carbamoyl group, a methoxy group, and halogen substituents, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-CHLORO-2-METHOXYBENZOATE typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the 2,4-difluorophenylmethylamine, which is then reacted with methyl 4-chloro-2-methoxybenzoate under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-CHLORO-2-METHOXYBENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The halogen substituents in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, leading to the formation of new derivatives.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carbamoyl group can produce an amine.
Scientific Research Applications
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-CHLORO-2-METHOXYBENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-CHLORO-2-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Cresol: Cresols are a group of aromatic organic compounds with similar phenolic structures but different substituents.
Benzyl Alcohol: Another related compound, benzyl alcohol, shares some structural similarities but differs in its functional groups and reactivity.
Uniqueness
The uniqueness of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-CHLORO-2-METHOXYBENZOATE lies in its specific combination of functional groups and halogen substituents, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate is a complex organic compound that has attracted attention in various fields of biological research due to its unique chemical structure and potential pharmacological applications. This article provides a comprehensive review of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by multiple functional groups, including a carbamoyl group, a methoxy group, and halogen substituents. Its molecular formula is C18H17F2NO4 with a molecular weight of 349.3 g/mol. The presence of these functional groups contributes to its diverse reactivity and biological effects.
Property | Value |
---|---|
Molecular Formula | C18H17F2NO4 |
Molecular Weight | 349.3 g/mol |
IUPAC Name | [2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 4-chloro-2-methoxybenzoate |
CAS Number | 1794917-22-8 |
Synthesis
The synthesis typically involves multi-step organic reactions starting with the preparation of 2,4-difluorophenylmethylamine, followed by reaction with methyl 4-chloro-2-methoxybenzoate under controlled conditions. Common solvents include dichloromethane or tetrahydrofuran, often utilizing catalysts such as triethylamine to facilitate the reaction.
The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes or receptors. The binding alters their activity, leading to various biological effects. The exact pathways involved depend on the specific application context.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary investigations suggest potential anticancer effects through apoptosis induction in cancer cell lines.
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains.
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cells (MCF-7) indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure.
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 4-chloro-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2NO4/c1-24-15-6-11(18)3-5-13(15)17(23)25-9-16(22)21-8-10-2-4-12(19)7-14(10)20/h2-7H,8-9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJECWNWMBBBSFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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